molecular formula C30H44O7 B3029517 Isocucurbitacin D CAS No. 68422-20-8

Isocucurbitacin D

Cat. No. B3029517
CAS RN: 68422-20-8
M. Wt: 516.7 g/mol
InChI Key: ALPSEMFPAVSKJO-DJMAWCNKSA-N
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Description

Isocucurbitacin D is a compound recognized for its antitumor properties . It is primarily present in the plant kingdom, especially in the Cucurbitaceae family .


Synthesis Analysis

The synthesis of Isocucurbitacin D involves several key genes and metabolites. A study on Luffa (Luffa acutangula) revealed that Bi, cytochromes P450s (CYP450s), and acyltransferase (ACT) of the cucurbitacin biosynthesis pathway, were significantly up-regulated . The levels of Isocucurbitacin D were significantly higher in bitter Luffa compared to non-bitter Luffa .

Scientific Research Applications

Natural Occurrence and Structural Identification

  • Natural Occurrence in Cucurbita texana : Isocucurbitacin D was identified among other cucurbitacins isolated from the fruits of Cucurbita texana. This study provided insights into the natural occurrence and biosynthesis of isocucurbitacins, suggesting they occur naturally and are biosynthesized ahead of normal cucurbitacins (Halaweish, 2004).

Therapeutic Potential and Applications

  • Cytotoxic Properties and Drug Discovery : A study investigating Bryonia cretica revealed the binding of isocucurbitacin D to cofilin, a target protein, and demonstrated its cytotoxic effects on human fibrosarcoma cell lines. This supports its potential application in drug discovery, especially in cancer research (Nakashima et al., 2022).

  • Anticancer Effects on Endometrial and Ovarian Cancer Cells : Research on cucurbitacin D, closely related to isocucurbitacin D, showed promising effects in inhibiting growth and inducing apoptosis in human endometrial and ovarian cancer cells. This suggests potential applications in developing treatments for these cancers (Ishii et al., 2013).

  • Anti-Cancer Activity in Cervical Cancer : Another study on cucurbitacin D highlighted its potent anti-cancer effects against cervical cancer, both in vitro and in vivo. This research underscores the potential of cucurbitacins, including isocucurbitacin D, in cervical cancer therapy (Sikander et al., 2016).

  • Inhibition of NF-κB Activation and Apoptosis Induction : A study investigating the effects of cucurbitacin D on NF-κB activation and apoptosis induction suggests potential therapeutic applications in cancer treatment, including lung cancer (Yang, 2021).

  • Impeding Gastric Cancer Cell Survival : Research on cucurbitacin D demonstrated its ability to impede gastric cancer cell survival by modulating various signaling pathways, indicating potential applications in gastric cancer treatment (Zhang et al., 2018).

Future Directions

Cucurbitacins, including Isocucurbitacin D, offer a promising avenue for future cancer treatment strategies. Their diverse mechanisms of action make them attractive candidates for further investigation . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited, as a result, an increase in their chemical synthesis has been developed by researchers .

properties

IUPAC Name

(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17,19-20,23-24,32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPSEMFPAVSKJO-DJMAWCNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@H](C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocucurbitacin D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
JA Hall, S Seedarala, N Rice, L Kopel… - Journal of natural …, 2015 - ACS Publications
… Here we report the antiproliferative activity of cucurbitacin D and 3-epi-isocucurbitacin D is partly attributed to disruption of Hsp90 client protein maturation and cucurbitacin D …
Number of citations: 28 pubs.acs.org
FT Halaweish - Journal of chemical ecology, 1993 - Springer
… The isolation of 3-epi-isocucurbitacin D 2 together with normal cucurbitacins suggests that isocucurbitacins occur naturally. Evidence is also discussed that isocucurbitacins are …
Number of citations: 19 link.springer.com
MS Afifi, SA Ross, MA Elsohly, ZE Naeem… - Journal of chemical …, 1999 - Springer
… cucurbitacin E, dihydrocucurbitacin E, isocucurbitacin D, dihydroisocucurbitacin D, cucurbitacin I… These data defined compound 4 as isocucurbitacin D (4) and dihydroisocucurbitacin D (…
Number of citations: 73 link.springer.com
SD Sarker, P Whiting, V Šik, L Dinan - Phytochemistry, 1999 - Elsevier
… opulifolius (ninebark) have been identified as cucurbitacin D, cucurbitacin F and 3-epi-isocucurbitacin D. The potencies of the individual cucurbitacins have been determined as 5×10 −…
Number of citations: 35 www.sciencedirect.com
HA Hussein, OB Abdel-Halim, ESM Marwan… - Phytochemistry, 2004 - Elsevier
… As a result compound D24 was identified as isocucurbitacin R (tetrahydro-isocucurbitacin I, dihydro-isocucurbitacin D) a rare isocucurbitacin previously synthesized from cucurbitacin I …
Number of citations: 12 www.sciencedirect.com
X Zhang, H Li, W Wang, T Chen… - Journal of Natural …, 2020 - ACS Publications
… The results revealed that most of the compounds could improve the LDL uptake rate, among which hexanorisocucurbitacin D (6) and isocucurbitacin D (21) displayed the strongest …
Number of citations: 7 pubs.acs.org
SM Kupchan, H Meshulam, AT Sneden - Phytochemistry, 1978 - Elsevier
… Elution ofthe column then afforded unreacted cucurbitacin D, isocucurbitacin D and 3-epi-isocucurbitacin … 3-Epi-isocucurbitacin D (2). Mp 179-181” (Me&Xl-Et,O). [a& -76” (c 0.6, CHCl,). …
Number of citations: 67 www.sciencedirect.com
S Nakashima, Y Oda, M Morita, A Ohta, T Morikawa… - Toxins, 2022 - mdpi.com
… The peaks in the HPLC profile were identified as cucurbitacin D, isocucurbitacin D, and … isocucurbitacin D in this research field. Therefore, we examined the effects of isocucurbitacin D …
Number of citations: 2 www.mdpi.com
SY Ryu, SH Lee, SU Choi, CO Lee, Z No… - Archives of Pharmacal …, 1994 - Springer
The activity-directed fractionation upon the MeOH extract of the root ofTrichosanthes kirilowii led to the isolation of eight cucurbitane triterpenes namely cucurbitacin B (I), isocucurbitacin …
Number of citations: 32 link.springer.com
WL Mei, F Lin, WJ Zuo, H Wang, HF Dai - Chin. J. Nat. Med, 2012 - cjnmcpu.com
… RESULTS: Five compounds were isolated and identified as hexanorcucurbitacin I (1), cucurbitacin I (2), cucurbitacin D (3), isocucurbitacin D (4), and neocucurbitacin B (5). …
Number of citations: 23 www.cjnmcpu.com

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